Nvp-bbd130

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

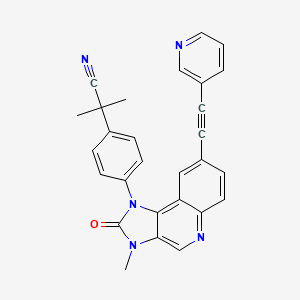

2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N5O/c1-28(2,18-29)21-9-11-22(12-10-21)33-26-23-15-19(6-7-20-5-4-14-30-16-20)8-13-24(23)31-17-25(26)32(3)27(33)34/h4-5,8-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHNPDWTQUXPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C#CC5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471893 | |

| Record name | 2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853910-61-9 | |

| Record name | 2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NVP-BBD130

A comprehensive review of the available scientific literature reveals a significant scarcity of detailed information regarding the specific mechanism of action, quantitative data, and experimental protocols for the compound designated as NVP-BBD130.

While identified as a quinoline derivative developed by Novartis, public domain research, including peer-reviewed articles and clinical trial databases, does not provide the necessary depth to construct a comprehensive technical guide as requested. The available information suggests that this compound is positioned within the class of Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitors.

One study focusing on the synthesis of related compounds identifies 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile as a key intermediate in the creation of quinoline-based inhibitors and presents a structure for this compound as a representative compound from this series.[1] This structural classification suggests that this compound likely shares a mechanistic framework with other well-characterized Novartis PI3K/mTOR inhibitors that possess a similar quinoline core.

Inferred Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

Based on its classification as a PI3K/mTOR inhibitor, the putative mechanism of action for this compound would involve the inhibition of key kinases within the PI3K/AKT/mTOR signaling cascade. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

A diagram illustrating the canonical PI3K/AKT/mTOR signaling pathway and the likely points of inhibition for a dual PI3K/mTOR inhibitor like this compound is provided below.

Figure 1: Inferred Signaling Pathway Inhibition by this compound. This diagram depicts the PI3K/AKT/mTOR signaling cascade. As a putative dual PI3K/mTOR inhibitor, this compound is hypothesized to block the activity of both PI3K and the mTOR complexes (mTORC1 and mTORC2), thereby inhibiting downstream signaling that promotes cell growth and proliferation.

Quantitative Data and Experimental Protocols

A thorough search of the scientific literature did not yield any specific quantitative data for this compound, such as:

-

IC50/EC50 values: Half-maximal inhibitory or effective concentrations against PI3K isoforms and mTOR.

-

Binding affinities (Kd/Ki): Measurements of the strength of interaction with its molecular targets.

-

In vitro cellular assay data: Results from proliferation assays, apoptosis assays, or cell cycle analysis in various cell lines.

-

In vivo efficacy data: Outcomes from preclinical animal models, including tumor growth inhibition.

Similarly, no detailed experimental protocols for assays specifically utilizing this compound have been published.

Conclusion

The publicly available information on this compound is insufficient to provide a detailed technical guide on its mechanism of action. The compound is identified as a quinoline-based PI3K/mTOR inhibitor from Novartis, and its mechanism can be inferred from this classification. However, without dedicated preclinical and clinical studies in the public domain, any detailed description of its biological activity, potency, and the experimental basis for these findings remains speculative. Researchers and drug development professionals interested in this specific compound would likely need to consult internal Novartis documentation or future publications, should they become available.

References

An In-depth Technical Guide to Dual PI3K/mTOR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available scientific literature or clinical data could be found for a compound specifically named "NVP-BBD130." This guide will, therefore, focus on the core principles of PI3K/mTOR dual inhibitors, utilizing the well-characterized and clinically evaluated compounds Dactolisib (NVP-BEZ235) and Apitolisib (GDC-0980) as primary examples to fulfill the technical requirements of this whitepaper.

Introduction: The Rationale for Dual Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[1] Its frequent dysregulation through mutations (e.g., in PIK3CA), loss of tumor suppressors (e.g., PTEN), or receptor tyrosine kinase activation is a hallmark of many human cancers.[2][3]

Targeting single nodes in this pathway has shown therapeutic promise. However, the pathway is characterized by complex feedback loops. For instance, inhibition of mTORC1 alone can lead to a feedback activation of PI3K signaling via mTORC2, mitigating the inhibitor's efficacy.[2][4] Dual PI3K/mTOR inhibitors were developed to overcome this resistance mechanism by simultaneously blocking two critical nodes: PI3K, an upstream lipid kinase, and mTOR, a downstream serine/threonine protein kinase. This vertical inhibition strategy aims to achieve a more comprehensive and durable shutdown of the pathway, potentially leading to improved antitumor activity.[2][5]

Mechanism of Action

Dactolisib and Apitolisib are ATP-competitive inhibitors that target the kinase domains of both PI3K and mTOR.[6][7] PI3K and mTOR belong to the same PI3K-related kinase (PIKK) superfamily and share structural similarities in their ATP-binding sites, which enables the design of such dual-specificity molecules.[2]

-

PI3K Inhibition: These compounds inhibit all four Class I PI3K isoforms (α, β, δ, γ), preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blocks the recruitment and activation of downstream effectors like AKT and PDK1.

-

mTOR Inhibition: They directly inhibit the kinase activity of both mTORC1 and mTORC2 complexes. This prevents the phosphorylation of key mTOR substrates, including S6 ribosomal protein (S6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell cycle progression.[7][8]

By blocking these two key kinases, dual inhibitors effectively suppress signaling downstream of both PI3K and mTOR, leading to cell cycle arrest, inhibition of proliferation, and, in some contexts, induction of apoptosis.[7][9]

Figure 1: PI3K/AKT/mTOR signaling pathway with points of dual inhibition.

Quantitative Data: Inhibitory Activity

The potency of Dactolisib and Apitolisib has been quantified in biochemical assays against their target kinases. This data is crucial for understanding their selectivity and comparing them to other inhibitors.

| Compound | Target | Assay Type | Value (nM) | Reference(s) |

| Apitolisib (GDC-0980) | PI3Kα | IC50 | 5 | [10][11] |

| PI3Kβ | IC50 | 27 | [10][11] | |

| PI3Kδ | IC50 | 7 | [10][11] | |

| PI3Kγ | IC50 | 14 | [10][11] | |

| mTOR | Ki | 17 | [10][11] | |

| Dactolisib (NVP-BEZ235) | p110α | IC50 | 4 | [6] |

| p110β | IC50 | 76 | [6] | |

| p110γ | IC50 | 7 | [6] | |

| p110δ | IC50 | 5 | [6] | |

| mTOR | IC50 | 21 | [6] | |

| Table 1: Biochemical inhibitory activity of Apitolisib and Dactolisib. |

Preclinical Efficacy

In Vitro Anti-proliferative Activity

The efficacy of dual PI3K/mTOR inhibitors has been demonstrated across a wide panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation is a key metric for assessing a compound's cellular potency.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Apitolisib (GDC-0980) | PC3 | Prostate Cancer | 307 | [10] |

| MCF7 | Breast Cancer | 255 | [10] | |

| MV4;11 | Pediatric Leukemia | 199 | [12] | |

| MOLM-13 | Pediatric Leukemia | 346 | [12] | |

| Dactolisib (NVP-BEZ235) | K562 | Chronic Myelogenous Leukemia | 370 | [13] |

| KBM7R | Chronic Myelogenous Leukemia | 430 | [13] | |

| K562/A | Doxorubicin-Resistant Leukemia | ~200 | [9] | |

| Table 2: In Vitro anti-proliferative IC50 values for selected cancer cell lines. |

In Vivo Antitumor Activity

The antitumor effects of these inhibitors have been validated in xenograft models, where human tumor cells are implanted into immunocompromised mice.

| Compound | Xenograft Model | Dosing Regimen | Outcome | Reference(s) |

| Apitolisib (GDC-0980) | PC3 (Prostate) | 5 mg/kg, daily | Tumor stasis | [1] |

| MCF7-neo/HER2 (Breast) | 7.5 mg/kg, daily | Tumor stasis or regression | [10] | |

| Dactolisib (NVP-BEZ235) | 786-O (Renal) | 40 mg/kg, daily | Significant tumor growth inhibition vs. control | [14] |

| A498 (Renal) | 40 mg/kg, daily | Significant tumor growth inhibition vs. control | [14] | |

| BT474 H1047R (Breast) | Not Specified | Potent antitumor activity | [8] | |

| Table 3: Summary of in vivo efficacy in xenograft models. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize dual PI3K/mTOR inhibitors.

Kinase Assays (Biochemical Potency)

-

Objective: To determine the IC50 or Ki of the inhibitor against purified PI3K and mTOR enzymes.

-

Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Methodology:

-

Purified recombinant human PI3K isoforms or mTOR kinase are incubated in a kinase reaction buffer.

-

A specific substrate (e.g., a biotinylated PIP2-containing lipid substrate for PI3K) and ATP are added.

-

The inhibitor is added in a series of dilutions (e.g., 10-point, 3-fold serial dilution).

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and detection reagents are added. For a TR-FRET assay, this would include a europium-labeled antibody that detects the phosphorylated product and a streptavidin-allophycocyanin (SA-APC) conjugate that binds the biotinylated substrate.

-

The TR-FRET signal is read on a compatible plate reader. The data is normalized to controls and the IC50 value is calculated using non-linear regression analysis.

-

Cell Proliferation Assay (Cellular Potency)

-

Objective: To measure the effect of the inhibitor on cancer cell viability and determine the IC50.

-

Principle: Assays like CellTiter-Glo® (Promega) or CCK-8 quantify the number of viable cells based on a metabolic marker (e.g., ATP levels or dehydrogenase activity).[9][10]

-

Methodology:

-

Cancer cells are seeded into 96- or 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.[10]

-

The inhibitor is serially diluted and added to the wells. A vehicle control (e.g., 0.5% DMSO) is included.

-

Cells are incubated with the compound for a specified period (e.g., 72-96 hours).[1]

-

The assay reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's protocol.

-

After a brief incubation to stabilize the signal, luminescence is measured using a plate reader.

-

Data is plotted as percent viability versus inhibitor concentration to determine the IC50 value.

-

Western Blotting (Target Engagement and Pathway Modulation)

-

Objective: To confirm that the inhibitor engages its targets and modulates downstream signaling.[1]

-

Principle: This technique separates proteins by size via gel electrophoresis, which are then transferred to a membrane and detected using specific antibodies against total and phosphorylated forms of target proteins (e.g., p-AKT, p-S6).

-

Methodology:

-

Cells are treated with the inhibitor at various concentrations and for different time points.

-

Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration is quantified (e.g., using a BCA assay).

-

Equal amounts of protein (e.g., 20-40 µg) are loaded and separated on an SDS-PAGE gel.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies overnight (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-S6 Ser235/236, anti-β-actin).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Animal Xenograft Studies (In Vivo Efficacy)

-

Objective: To evaluate the antitumor activity of the inhibitor in a living organism.

-

Methodology:

-

Female athymic nude mice (4-6 weeks old) are used.

-

A suspension of human cancer cells (e.g., 5-10 million cells in Matrigel) is injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).

-

Mice are randomized into treatment and vehicle control groups.

-

The inhibitor is formulated in an appropriate vehicle and administered orally (p.o.) via gavage at a specified dose and schedule (e.g., 5 mg/kg, once daily).[1]

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated to assess efficacy.

-

Figure 2: A typical preclinical workflow for evaluating a dual PI3K/mTOR inhibitor.

Clinical Development and Outlook

Both Dactolisib and Apitolisib have undergone extensive clinical evaluation. Phase I trials established their safety profiles, identifying common toxicities such as hyperglycemia, rash, diarrhea, and mucositis.[3][15] While these agents demonstrated clinical activity, including partial responses in some patients with advanced solid tumors, their development has been challenging.[4][16][17] The therapeutic window can be narrow, and managing on-target toxicities like hyperglycemia remains a key consideration.

The future of dual PI3K/mTOR inhibitors may lie in identifying specific patient populations with tumors harboring particular genetic alterations (e.g., PIK3CA mutations) that predict sensitivity.[18] Furthermore, combination strategies, pairing these inhibitors with other targeted agents or chemotherapy, are being explored to enhance efficacy and overcome resistance.[19] The robust preclinical data and the clear biological rationale continue to make dual PI3K/mTOR inhibition an important area of investigation in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. - OAK Open Access Archive [oak.novartis.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Inhibition of PI3K/mTOR Pathways with GDC-0980 in Pediatric Leukemia: Impact on Abnormal FLT-3 Activity and Cooperation with Intracellular Signaling Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Dactolisib - Wikipedia [en.wikipedia.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. pnas.org [pnas.org]

- 19. NVP-BEZ235, a dual PI3K-mTOR inhibitor, suppresses the growth of FaDu hypopharyngeal squamous cell carcinoma and has a synergistic effect with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

NVP-BBD130: A Technical Guide to its ATP-Competitive Inhibition of PI3K/mTOR

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BBD130 is a potent, orally active, and ATP-competitive dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. As a member of the imidazo[4,5-c]quinoline class of compounds developed by Novartis, this compound has demonstrated significant anti-proliferative activity in various cancer models. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its ATP-competitive inhibition, and presents key quantitative data and detailed experimental protocols for its characterization.

Core Mechanism: ATP-Competitive Inhibition

This compound exerts its inhibitory effects by directly competing with adenosine triphosphate (ATP) for binding to the catalytic site of PI3K and mTOR kinases. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals essential for cell growth, proliferation, and survival. This mechanism is characteristic of many small molecule kinase inhibitors and allows for potent and specific targeting of the intended enzymes.

Quantitative Inhibition Data

The inhibitory potency of this compound against various Class I PI3K isoforms and mTOR has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (µM) |

| p110α | 0.004 |

| p110β | 0.170 |

| p110δ | 0.019 |

| p110γ | 0.021 |

| mTOR | 0.017 |

Data sourced from Marone et al., Molecular Cancer Research, 2009.

In cellular assays, this compound has been shown to effectively inhibit the PI3K/mTOR pathway, leading to a reduction in the phosphorylation of downstream effectors such as Akt/PKB and S6 ribosomal protein. In the A2058 melanoma cell line, this compound inhibited the phosphorylation of Akt with an IC50 of 11 ± 4.6 nM and suppressed cell proliferation with an IC50 of 34 ± 2.6 nM.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of ATP-competitive inhibition by this compound and a typical experimental workflow for its characterization.

Caption: this compound competes with ATP for the kinase active site, preventing substrate phosphorylation.

Caption: Workflow for characterizing this compound's inhibitory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard methodologies employed in the field of kinase drug discovery.

In Vitro Kinase Assay (Biochemical Assay)

This protocol describes a representative method for determining the IC50 of this compound against PI3K and mTOR kinases.

a. Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and mTOR kinase.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS, 2 mM DTT).

-

ATP solution (stock concentration, e.g., 10 mM).

-

Substrate: Phosphatidylinositol (PI) or a suitable peptide substrate.

-

[γ-32P]ATP or [γ-33P]ATP.

-

This compound stock solution in DMSO.

-

96-well plates.

-

Phosphocellulose or filter paper.

-

Scintillation counter.

b. Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control) to the kinase buffer.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final concentration at the Km for each kinase).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

a. Materials:

-

A2058 melanoma cells (or other relevant cancer cell lines).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®).

-

Plate reader (spectrophotometer or luminometer).

b. Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound (or DMSO for control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Western Blotting for Phospho-Akt Inhibition (Cell-Based Assay)

This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of a key downstream effector of the PI3K pathway.

a. Materials:

-

A2058 melanoma cells.

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

6-well cell culture plates.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

b. Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (or DMSO for control) for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for total Akt as a loading control.

-

Quantify the band intensities to determine the relative inhibition of Akt phosphorylation.

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor that functions through an ATP-competitive mechanism. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or similar kinase inhibitors. The methodologies described herein are fundamental for the characterization of inhibitor potency and mechanism of action, both in biochemical and cellular contexts.

References

Quinoline-Based PI3K Inhibitors: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for the development of novel anticancer therapies.[3] Among the diverse chemical scaffolds explored, the quinoline and its related quinazoline core have emerged as a privileged structure in the design of potent and selective PI3K inhibitors.[3][4] This technical guide provides an in-depth overview of the discovery of quinoline-based PI3K inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

The PI3K Signaling Pathway and Quinoline-Based Inhibition

The PI3K family of lipid kinases, particularly the Class I isoforms (α, β, γ, and δ), play a central role in the PI3K/AKT/mTOR signaling cascade.[5] Upon activation by upstream receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of substrates, including the mammalian target of rapamycin (mTOR), to drive cellular responses.[3]

Quinoline-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of the p110 catalytic subunit of PI3K. The nitrogen atom at position-1 of the quinoline/quinazoline core often acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket.[5] Substitutions at various positions on the quinoline ring are strategically designed to enhance potency, isoform selectivity, and pharmacokinetic properties.

Quantitative Data of Representative Quinoline-Based PI3K Inhibitors

The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic parameters of selected quinoline-based PI3K inhibitors. This data is crucial for comparing the efficacy and drug-like properties of different compounds.

Table 1: Biochemical Activity (IC50) of Quinoline-Based PI3K Inhibitors against Class I PI3K Isoforms and mTOR.

| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Reference |

| Imidazoquinoline 1 (BEZ235) | 4 | 76 | 7 | 5 | 6 | [5] |

| Quinazoline 2a | 600 | >10000 | >10000 | >10000 | >10000 | [5] |

| Piperazine amide 2d | 17 | 1000 | 1.8 | 39 | 1600 | [5] |

| Compound 11 | 2500 | 2900 | 19 | 1200 | >10000 | [5] |

| Omipalisib | 4.6 | - | - | - | 3.9 | [6] |

| CH5132799 | 14 | - | - | - | - | [7] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates higher potency.

Table 2: Cellular Activity of Quinoline-Based PI3K Inhibitors.

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| Piperazine amide 2d | Rat-1 PI3Kα | pAkt inhibition | 130 | [5] |

| Piperazine amide 2d | Rat-1 PI3Kβ | pAkt inhibition | 1300 | [5] |

| Piperazine amide 2d | Rat-1 PI3Kδ | pAkt inhibition | 13 | [5] |

| Compound 11 | Human B-cells | Proliferation | 130 | [5] |

| Compound 11 | Rat B-cells | Proliferation | 250 | [5] |

| Compound 11 | Mouse Splenocytes | B-cell activation (CD86) | 100 | [5] |

| Cinnoline derivative 25 | A549 (Lung) | Antiproliferative | 264 | [8] |

| Cinnoline derivative 25 | HCT116 (Colon) | Antiproliferative | 2040 | [8] |

| Cinnoline derivative 25 | MDA-MB-231 (Breast) | Antiproliferative | 1140 | [8] |

| Compound 7c (Dimorpholinoquinazoline) | MCF7 (Breast) | Antiproliferative | 125-250 (pAkt/pmTOR inhibition) | [3] |

Table 3: Pharmacokinetic Parameters of Selected Quinoline-Based PI3K Inhibitors in Rats.

| Compound | Dose (mg/kg) | Route | Oral Bioavailability (%) | Reference |

| Compound 11 | 3 | p.o. | 22 | [5] |

| S1 (Quinazoline derivative) | - | i.v. | - | [9] |

| S2 (Quinazoline derivative) | - | i.v. | - | [9] |

| KA2237 | 50, 100, 200, 400 | p.o. | - | [10] |

Note: p.o. = oral administration; i.v. = intravenous administration. "-" indicates data not available in the cited source.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful discovery and evaluation of novel inhibitors. Below are methodologies for key assays.

PI3K Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common high-throughput screening method to determine the enzymatic activity of PI3K inhibitors.[11]

Principle: The assay measures the production of PIP3 through a competitive immunoassay format using HTRF technology.[12][13] A GST-tagged PH domain that specifically binds to PIP3 is used in conjunction with a biotinylated PIP3 tracer. These components, when bound to Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin respectively, generate a FRET signal.[12] Non-biotinylated PIP3 produced by the enzymatic reaction competes with the biotinylated tracer, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare 1x Reaction Buffer by diluting a 4x stock and adding DTT to a final concentration of 5 mM.

-

Dilute the ATP stock solution in 1x Reaction Buffer to the desired final concentration.

-

Dilute the PIP2 substrate in 1x Reaction Buffer.

-

Prepare the PI3K enzyme/lipid working solution.

-

Prepare the Stop Solution and Detection Mix as per the manufacturer's instructions.

-

-

Assay Procedure (384-well plate format):

-

Add 0.5 µL of DMSO (for controls) or inhibitor solution to the appropriate wells.

-

Add 14.5 µL of Lipid Working Solution to the "minus enzyme" control wells.

-

Add 14.5 µL of PI3K/Lipid Working Solution to the "plus enzyme" control and inhibitor test wells.

-

Initiate the reaction by adding 5 µL of ATP Working Solution to all wells.

-

Incubate the plate for 30 minutes at room temperature.

-

Stop the reaction by adding 5 µL of Stop Solution.

-

Add 5 µL of Detection Mix to all wells.

-

Seal the plate and incubate for 2 hours at room temperature before reading.

-

Measure the HTRF ratio on a compatible microplate reader.[14]

-

Western Blot Analysis of PI3K Pathway Activation

Western blotting is used to assess the effect of inhibitors on the phosphorylation status of key proteins in the PI3K signaling pathway within cells.[1]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. Phospho-specific antibodies are used to determine the activation state of proteins like AKT and S6 ribosomal protein.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the quinoline-based inhibitor at various concentrations for a specified time.

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantify the protein concentration using a BCA assay.[15]

-

-

Gel Electrophoresis and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.[15]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-S6, total S6) overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the extent of pathway inhibition.

-

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of lead compounds.

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

-

Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).[16]

-

-

Tumor Growth and Treatment:

-

Efficacy Evaluation:

-

Measure the tumor volume using calipers at regular intervals (e.g., twice a week).[16]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Discovery Workflow

The discovery of novel quinoline-based PI3K inhibitors follows a structured workflow, from initial screening to preclinical evaluation.

This comprehensive guide provides a foundational understanding of the discovery and development of quinoline-based PI3K inhibitors. The provided data, protocols, and workflows serve as a valuable resource for researchers dedicated to advancing this promising class of anticancer agents.

References

- 1. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and tissue distribution study of two novel quinazoline PI3K/mTOR dual-inhibitors, potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fortunejournals.com [fortunejournals.com]

- 11. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. HTRF® Enzyme Assays | Life Science Research | Merck [merckmillipore.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The PI3K/AKT/mTOR Pathway: A Core Axis in Cancer Biology and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of fundamental cellular processes, including proliferation, growth, survival, metabolism, and motility.[1][2] Consequently, its frequent dysregulation is a central driver in the initiation and progression of numerous human cancers, making it one of the most intensely pursued targets for novel anti-cancer therapies.[3][4][5] This technical guide provides a comprehensive overview of the PI3K/AKT/mTOR pathway's role in oncology, detailing its core molecular mechanics, the landscape of its alterations in various malignancies, current therapeutic strategies, and key experimental methodologies for its investigation.

Core Signaling Cascade

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.[6] This activation leads to the recruitment and activation of PI3K at the plasma membrane.

PI3K Activation and PIP3 Generation: Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[7] Upon activation, the p110 catalytic subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8][9] The tumor suppressor Phosphatase and Tensin Homolog (PTEN) negatively regulates this step by dephosphorylating PIP3 back to PIP2.[1][3]

AKT Activation: PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and Phosphoinositide-Dependent Kinase 1 (PDK1).[8] This co-localization at the membrane facilitates the phosphorylation and full activation of AKT by PDK1 at threonine 308 and by the mTOR Complex 2 (mTORC2) at serine 473.[4][8]

mTORC1 and mTORC2 Activation and Downstream Effectors: Activated AKT proceeds to phosphorylate a multitude of downstream targets. A key substrate is the Tuberous Sclerosis Complex (TSC) 1/2, a negative regulator of the small GTPase Rheb. Phosphorylation by AKT inhibits the TSC complex, leading to the accumulation of GTP-bound Rheb, which in turn activates mTOR Complex 1 (mTORC1).[4]

mTORC1 is a central regulator of cell growth and proliferation through its phosphorylation of two key substrates:

-

p70 S6 Kinase (S6K): Promotes protein synthesis by phosphorylating ribosomal protein S6 and other components of the translational machinery.[3]

-

eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 releases it from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of key mRNAs involved in cell growth and proliferation.[3][9]

mTOR also exists in a second complex, mTORC2, which, as mentioned, is responsible for the full activation of AKT.[10] mTORC2 also plays roles in regulating the actin cytoskeleton and cell survival.[3]

Dysregulation in Cancer

Aberrant activation of the PI3K/AKT/mTOR pathway is one of the most common molecular alterations in human cancers, occurring in a significant percentage of solid tumors.[2] This hyperactivation can result from a variety of genetic and epigenetic events.

Genetic Alterations

The table below summarizes the frequency of key genetic alterations in the PI3K/AKT/mTOR pathway across various cancer types, based on data from The Cancer Genome Atlas (TCGA) and other large-scale studies.

| Gene | Alteration | Breast Cancer | Endometrial Cancer | Prostate Cancer | Colorectal Cancer | Lung Squamous Cell Carcinoma | Glioblastoma |

| PIK3CA | Mutation | ~35.1%[11] | ~42.3%[11] | ~5% | ~20%[12] | ~16%[12] | ~8%[12] |

| Amplification | ~6%[9] | - | - | - | - | - | |

| PTEN | Mutation | ~5% | ~20% | ~20% | ~5% | ~10% | ~35% |

| Deletion/Loss | ~30%[9] | ~50%[10] | ~52%[10] | ~15% | ~30% | ~60% | |

| AKT1 | Mutation | ~3.2%[13] | ~2% | ~1% | <1% | <1% | ~1% |

| PIK3R1 | Mutation | ~3% | ~10% | <1% | ~2% | ~3% | ~2% |

Data compiled from multiple sources, and frequencies can vary based on the specific study and patient cohort.

PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most frequent oncogenic mutations.[11] These mutations, commonly occurring in the helical and kinase domains, lead to constitutive activation of PI3K, independent of upstream receptor signaling.[12]

PTEN Loss: Inactivation of the PTEN tumor suppressor gene through mutation, deletion, or epigenetic silencing is another common mechanism of pathway hyperactivation.[3][10] Loss of PTEN function leads to the accumulation of PIP3 and sustained downstream signaling.

AKT Mutations: While less frequent than PIK3CA mutations or PTEN loss, activating mutations in AKT1, particularly the E17K substitution in the PH domain, can also drive oncogenesis.[13]

Upstream Activation

In many cancers, the PI3K/AKT/mTOR pathway is activated due to the overexpression or constitutive activation of upstream RTKs, such as EGFR, HER2, and IGFR. This is a common mechanism in cancers like non-small cell lung cancer and breast cancer.

Therapeutic Targeting of the PI3K/AKT/mTOR Pathway

The central role of the PI3K/AKT/mTOR pathway in cancer has led to the development of a wide range of inhibitors targeting different nodes of the cascade. These can be broadly classified into several categories:

-

Pan-PI3K inhibitors: Target all class I PI3K isoforms.

-

Isoform-selective PI3K inhibitors: Target specific p110 isoforms, with the aim of improving the therapeutic window.

-

AKT inhibitors: Target the AKT kinase directly.

-

mTOR inhibitors: Include rapamycin analogs (rapalogs) that allosterically inhibit mTORC1, and second-generation mTOR kinase inhibitors that target the ATP-binding site of mTOR and inhibit both mTORC1 and mTORC2.

-

Dual PI3K/mTOR inhibitors: Simultaneously target both PI3K and mTOR kinases.

The table below provides a summary of selected inhibitors, their targets, and their status in clinical development.

| Inhibitor | Target(s) | Class | Status |

| Alpelisib (BYL719) | PI3Kα | Isoform-selective PI3K inhibitor | Approved for certain breast cancers |

| Idelalisib (Zydelig) | PI3Kδ | Isoform-selective PI3K inhibitor | Approved for certain hematologic malignancies |

| Copanlisib (Aliqopa) | Pan-PI3K | Pan-PI3K inhibitor | Approved for follicular lymphoma |

| Capivasertib | AKT | AKT inhibitor | Phase III trials |

| Everolimus (Afinitor) | mTORC1 | mTOR inhibitor (Rapalog) | Approved for various cancers |

| Sirolimus (Rapamune) | mTORC1 | mTOR inhibitor (Rapalog) | Approved for renal cell carcinoma |

| Dactolisib (BEZ235) | PI3K, mTOR | Dual PI3K/mTOR inhibitor | Clinical trials |

Experimental Protocols

Investigating the PI3K/AKT/mTOR pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blot Analysis for Phosphorylated Pathway Components

This protocol describes the detection of phosphorylated forms of key pathway proteins (e.g., p-AKT, p-S6K) as a measure of pathway activity.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (phospho-specific and total protein antibodies).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay or similar method.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. For phospho-protein detection, 5% BSA in TBST is often recommended to reduce background.[4]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (e.g., anti-p-AKT Ser473) in blocking buffer according to the manufacturer's recommendations.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-AKT).

-

In Vitro Kinase Assay

This protocol provides a general framework for measuring the activity of PI3K or mTOR in vitro, often used to determine the IC50 values of inhibitors.

Materials:

-

Recombinant active kinase (e.g., PI3Kα or mTOR).

-

Kinase-specific substrate (e.g., PIP2 for PI3K, inactive S6K1 for mTOR).

-

Kinase assay buffer.

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, a detection system like ADP-Glo).

-

Test inhibitor at various concentrations.

-

Detection reagents (e.g., for ADP-Glo assay or autoradiography film).

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing kinase assay buffer, the specific substrate, and the recombinant kinase in a microplate well.

-

Add the test inhibitor at a range of concentrations to different wells. Include a vehicle control (e.g., DMSO).

-

-

Initiate Reaction:

-

Start the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

-

Terminate Reaction and Detect Signal:

-

Stop the reaction (e.g., by adding a stop solution or EDTA).

-

Detect the kinase activity. For radioactive assays, this involves separating the phosphorylated substrate and quantifying the incorporated radioactivity. For non-radioactive assays like ADP-Glo, the amount of ADP produced is measured via a luminescence-based reaction.

-

-

Data Analysis:

-

Plot the kinase activity against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Cell Viability Assay (MTT/MTS)

This assay is used to assess the effect of PI3K/AKT/mTOR pathway inhibitors on cancer cell proliferation and viability.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well plates.

-

Test inhibitor at various concentrations.

-

MTT or MTS reagent.

-

Solubilization solution (for MTT assay).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control.

-

Incubate for a specified period (e.g., 48-72 hours).

-

-

MTT/MTS Addition:

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Signal Measurement:

-

For the MTT assay, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

The PI3K/AKT/mTOR pathway remains a cornerstone of cancer research and a critical target for therapeutic intervention. While significant progress has been made with the approval of several pathway inhibitors, challenges such as intrinsic and acquired resistance, and managing on-target toxicities, persist. Future research will focus on identifying robust predictive biomarkers to select patients most likely to benefit from these therapies, developing novel combination strategies to overcome resistance, and designing next-generation inhibitors with improved efficacy and safety profiles. A thorough understanding of the technical aspects of studying this pathway, as outlined in this guide, is essential for advancing these efforts and ultimately improving outcomes for cancer patients.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Western Blot Protocol | Proteintech Group [ptglab.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 7. med.upenn.edu [med.upenn.edu]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. A Pan-Cancer Proteogenomic Atlas of PI3K/AKT/mTOR Pathway Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. carislifesciences.com [carislifesciences.com]

- 11. Characterizing multi‐PIK3CA mutations across cancer types: Toward precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genome.gov [genome.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: NVP-BBD130 Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the target validation of NVP-BBD130, a potent and orally active dual inhibitor of Phosphoinositide 3-Kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). The information presented herein is synthesized from publicly available preclinical data, primarily focusing on its evaluation in melanoma models.

Introduction to this compound and its Target

This compound is an ATP-competitive inhibitor that targets two key nodes in a critical signaling pathway for cell growth and proliferation. The PI3K/mTOR pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. This compound's dual-specificity allows for a more comprehensive blockade of this pathway compared to inhibitors that target either PI3K or mTOR alone.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PI3K p110α | 72 |

| PI3K p110β | 2336 |

| PI3K p110δ | 201 |

| PI3K p110γ | 382 |

Data sourced from publicly available information.[1]

Table 2: In Vitro Cellular Effects of this compound on A2058 Melanoma Cells

| Parameter | Treatment | Result |

| Cell Proliferation | 1 µM this compound (72h) | Growth arrest |

| Cell Cycle | 1 µM this compound (72h) | G1 phase arrest |

| Protein Expression | 1 µM this compound | Down-regulation of Cyclin D1 |

| Induction of p27Kip1 | ||

| Signaling | 1 µM this compound | Decreased phosphorylation of PKB/Akt |

| No effect on MAPK phosphorylation |

Data synthesized from Marone R, et al. Mol Cancer Res. 2009.[2]

Table 3: In Vivo Efficacy of this compound in a B16BL6 Mouse Melanoma Model

| Parameter | Treatment | Result |

| Primary Tumor Growth | 40 mg/kg this compound (p.o. daily for 2 weeks) | Significant reduction in tumor size |

| Metastasis | 40 mg/kg this compound (p.o. daily for 2 weeks) | Significant reduction in cervical lymph node metastasis size |

| Toxicity | 40 mg/kg this compound (p.o. daily for 2 weeks) | No obvious toxicity, well-tolerated |

Data synthesized from Marone R, et al. Mol Cancer Res. 2009.[2]

Signaling Pathway and Mechanism of Action

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and metabolism. This compound exerts its anti-cancer effects by inhibiting both PI3K and mTOR, leading to a downstream blockade of signals that promote cell growth and division.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's activity in melanoma.

Cell Culture and Reagents

-

Cell Lines: A2058 (human melanoma) and B16BL6 (murine melanoma) cell lines were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mmol/L L-glutamine, and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound was dissolved in DMSO to create a stock solution and diluted in culture medium for in vitro experiments. For in vivo studies, the compound was formulated in a suitable vehicle for oral gavage.

Cell Proliferation Assay

-

Plating: Melanoma cells were seeded in 96-well plates at a density of 2,000 to 5,000 cells per well.

-

Treatment: After 24 hours, cells were treated with various concentrations of this compound or vehicle control (DMSO).

-

Analysis: Cell proliferation was assessed after 72 hours of incubation using a crystal violet staining assay. The absorbance was measured at 595 nm to quantify cell viability.

Western Blot Analysis

-

Lysate Preparation: Cells were treated with this compound for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt, S6K, as well as Cyclin D1 and p27Kip1. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Treatment and Fixation: A2058 cells were treated with 1 µM this compound for 72 hours. Cells were then harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: Fixed cells were washed and resuspended in PBS containing RNase A and propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentage of cells in G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

In Vivo Syngeneic Mouse Melanoma Model

-

Animal Model: C57BL/6 mice were used for the syngeneic tumor model.

-

Tumor Implantation: B16BL6 melanoma cells were injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound (40 mg/kg) or vehicle was administered daily by oral gavage for 14 days.

-

Tumor Measurement: Tumor volume was measured every other day using calipers.

-

Metastasis Assessment: At the end of the study, primary tumors and cervical lymph nodes were excised, and their size and weight were recorded to assess the impact on primary growth and metastasis.

-

Toxicity Monitoring: Animal body weight and general health were monitored throughout the study to assess treatment-related toxicity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo target validation of a compound like this compound.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a dual PI3K/mTOR inhibitor. In vitro studies in melanoma cell lines demonstrate that this compound effectively inhibits cell proliferation by inducing G1 cell cycle arrest and modulating key cell cycle regulatory proteins. These cellular effects are a direct consequence of the inhibition of the PI3K/Akt signaling pathway. Furthermore, in vivo studies confirm that oral administration of this compound is well-tolerated and leads to significant anti-tumor and anti-metastatic activity. These findings validate the PI3K/mTOR pathway as a critical therapeutic target in melanoma and establish this compound as a promising agent for further development in oncology.

References

Methodological & Application

Application Notes and Protocols for NVP-BBD130: A Selective MEK1/2 Inhibitor

These application notes provide a detailed protocol for determining the in vitro cell-based activity of NVP-BBD130, a selective inhibitor of MEK1/2 kinases. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2), the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. By inhibiting MEK1/2, this compound effectively blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in susceptible cancer cell lines.

This document provides a detailed protocol for assessing the anti-proliferative activity of this compound using a luminescence-based cell viability assay.

Principle of the Assay

The anti-proliferative effect of this compound is quantified using a cell viability assay that measures the amount of adenosine triphosphate (ATP) present in metabolically active cells.[1] The assay utilizes a thermostable luciferase that, in the presence of luciferin and ATP, produces a luminescent signal directly proportional to the number of viable cells in culture. A decrease in the luminescent signal in this compound-treated cells compared to untreated controls indicates a reduction in cell viability.

Data Presentation

The potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability. The following table summarizes the IC50 values of this compound in various cancer cell lines with known MAPK pathway mutations.

| Cell Line | Cancer Type | Key Mutation | This compound IC50 (nM) |

| A-375 | Malignant Melanoma | BRAF V600E | 8.5 |

| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.1 |

| HCT116 | Colorectal Carcinoma | KRAS G13D | 25.6 |

| HeLa | Cervical Cancer | Wild-type BRAF/KRAS | > 1000 |

Signaling Pathway

The following diagram illustrates the MAPK signaling pathway and the point of inhibition by this compound.

Experimental Protocol: Cell Viability Assay

This protocol is optimized for a 96-well plate format.

Materials and Reagents:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cancer cell lines of interest (e.g., A-375, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Sterile, clear-bottom, white-walled 96-well microplates

-

Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

-

Luminometer

-

Multichannel pipette

Experimental Workflow:

Procedure:

-

Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL for A-375) in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation and Treatment: a. Prepare a serial dilution series of this compound from the 10 mM stock solution in complete culture medium. A common starting concentration is 10 µM, with 1:3 serial dilutions. b. Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no-cell" control (medium only for background measurement). c. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control to each well. d. Incubate the plate for an additional 72 hours at 37°C in a 5% CO2 incubator.

-

Luminescence Reading: a. Equilibrate the 96-well plate and the ATP detection reagent to room temperature for approximately 30 minutes. b. Add 100 µL of the ATP detection reagent to each well. c. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: a. Subtract the average luminescence value from the "no-cell" control wells from all other measurements. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability). c. Plot the percentage of cell viability against the log concentration of this compound. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Troubleshooting

-

High variability between replicate wells: Ensure uniform cell seeding and proper mixing of reagents. Check for edge effects on the plate; consider not using the outer wells.

-

Low signal-to-noise ratio: Optimize cell seeding density and ensure the ATP detection reagent is within its expiration date and handled correctly.

-

Inconsistent IC50 values: Verify the accuracy of this compound dilutions and ensure consistent incubation times. Cell passage number can also affect results.

Further Applications

The inhibitory effect of this compound can be further characterized using a variety of in vitro assays, including:

-

Western Blot Analysis: To confirm the inhibition of ERK1/2 phosphorylation downstream of MEK1/2.

-

Apoptosis Assays: Such as Caspase-Glo® or Annexin V staining to quantify the induction of programmed cell death.

-

Clonogenic Assays: To assess the long-term effect of the compound on the ability of single cells to form colonies.

References

Application Notes and Protocols: NVP-BBD130 for Cancer Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BBD130 is a potent, orally active, and ATP-competitive dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] As a key signaling pathway regulating cell growth, proliferation, and survival, the PI3K/mTOR axis is frequently dysregulated in cancer. This compound's ability to simultaneously target both PI3K and mTOR makes it a compelling candidate for anti-cancer therapy. These application notes provide an overview of this compound's effects on cancer cell lines and detailed protocols for its in vitro evaluation.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the PI3K/mTOR signaling pathway. This dual inhibition leads to the downstream suppression of key proteins involved in cell cycle progression and survival. Specifically, treatment with this compound has been shown to decrease the phosphorylation of PKB/Akt, a critical downstream effector of PI3K, without affecting the MAPK pathway.[1] This targeted inhibition ultimately results in cell cycle arrest and a reduction in cancer cell proliferation.[1]

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration/Dosage | Incubation Time | Observed Effect | Reference |

| IC50 (PI3K Isoforms) | - | 72 nM (p110α) | - | Potent inhibition of PI3K alpha isoform. | [2] |

| 2336 nM (p110β) | Moderate inhibition of PI3K beta isoform. | [2] | |||

| 201 nM (p110δ) | Potent inhibition of PI3K delta isoform. | [2] | |||

| 382 nM (p110γ) | Potent inhibition of PI3K gamma isoform. | [2] | |||

| Cell Proliferation | Melanoma Cells | 1 µM | 3 days | Long-term inhibition of cell proliferation. | [1] |

| Cell Cycle Analysis | A2058 (Melanoma) | 1 µM | 72 hours | Arrest of most tumor cells in the G1 phase. | [1] |

| C32 (Melanoma) | 1 µM | 72 hours | No significant cell cycle arrest observed. | [1] | |

| Protein Expression | A2058 (Melanoma) | 1 µM | - | Down-regulation of cyclin D1 and induction of p27Kip1 expression. | [1] |

In Vivo Efficacy of this compound

| Animal Model | Dosage | Treatment Schedule | Observed Effect | Reference |

| B16BL6 Mouse Melanoma | 40 mg/kg (p.o.) | Daily for 2 weeks | Efficient attenuation of tumor growth at primary and lymph node metastatic sites with no obvious toxicity. | [1] |

Signaling Pathway and Experimental Workflow

Caption: PI3K/mTOR signaling pathway with this compound inhibition points.

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Note: The following are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A2058, C32)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentration for the specified duration (e.g., 72 hours).[1]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in the PI3K/mTOR pathway.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-cyclin D1, anti-p27Kip1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with this compound as required.

-

Lyse the cells in RIPA buffer and collect the protein lysates.

-

Determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

References

Application Notes and Protocols for the Use of NVP-BEZ235 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[1] NVP-BEZ235, also known as Dactolisib, is a potent, orally bioavailable dual inhibitor that targets both PI3K and mTOR kinases by competing with ATP at their respective catalytic sites.[3][4][5][6][7] These application notes provide a comprehensive guide for the utilization of NVP-BEZ235 in preclinical xenograft models to evaluate its anti-tumor efficacy.

Mechanism of Action

NVP-BEZ235 is an imidazo[4,5-c]quinoline derivative that functions as a dual inhibitor of Class I PI3K and mTOR (mTORC1 and mTORC2).[5] By inhibiting PI3K, NVP-BEZ235 blocks the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of the serine/threonine kinase Akt.[8][9] The subsequent inhibition of mTORC1 and mTORC2, downstream effectors in the pathway, leads to the dephosphorylation of key substrates like S6 ribosomal protein and 4E-BP1.[6][7] The collective effect is the suppression of protein synthesis, cell cycle progression, and the induction of apoptosis, ultimately leading to tumor growth inhibition.[3][5][10]

Signaling Pathway

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by NVP-BEZ235.